Product packaging for hemoglobin Catonsville(Cat. No.:CAS No. 124586-35-2)

hemoglobin Catonsville

Cat. No.: B1166482
CAS No.: 124586-35-2
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Description

Hemoglobin Catonsville is a mutant form of human hemoglobin A (HbA) of significant interest in protein structure-function research. This variant features a unique insertion of a glutamate residue (Glu) into the first turn of the highly conserved C helix (3(10) helix) of each alpha subunit, specifically between the native residues Pro37alpha and Thr38alpha . This insertion provides a valuable model for understanding how proteins accommodate insertions or deletions within helical structures. High-resolution X-ray crystallography of the deoxygenated form (PDB ID: 1BZ0) has revealed that the inserted residue is accommodated via a bulge mechanism rather than a register shift . This insertion locally converts one turn of the helix from 3(10) geometry to alpha-helix-like geometry, demonstrating a viable mechanism for handling such mutations and offering insights into the interconversion between different helical structures . The structural analysis of this compound provides fundamental knowledge on the plasticity of protein secondary structures. Researchers utilize this mutant to probe the energetic and structural consequences of helical disruptions, which is crucial for understanding natural protein evolution and for the design of engineered proteins with novel functions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

124586-35-2

Molecular Formula

C9H15NO

Synonyms

hemoglobin Catonsville

Origin of Product

United States

Historical Perspective on the Discovery and Initial Characterization of Hemoglobin Catonsville

Chronology of Identification and Early Reporting

The definitive scientific description of Hemoglobin Catonsville emerged in the late 1980s. A pivotal study, published on December 25, 1989, in the Journal of Biological Chemistry, provided the first comprehensive characterization of this hemoglobin variant. nih.gov This publication detailed the unique molecular alteration that defines this compound and analyzed its functional consequences. Further structural elucidation was presented in a 1993 article in the journal Biochemistry, which offered a high-resolution X-ray diffraction analysis of the molecule.

Seminal Research Contributions and Discovering Laboratories

The initial characterization of this compound was the result of collaborative efforts primarily centered at the Division of Host Factors, Centers for Disease Control (CDC) in Atlanta, Georgia. Researchers at this institution were instrumental in the early investigations that identified the variant and described its unusual properties. nih.gov Subsequent seminal work on the detailed three-dimensional structure of this compound was conducted at the Department of Biochemistry at the University of Iowa. nih.gov This research provided critical insights into how the protein's structure accommodates the inserted amino acid.

Key Research ContributionDiscovering/Contributing LaboratoryPublication Year
Initial Characterization and Functional AnalysisDivision of Host Factors, Centers for Disease Control (CDC)1989
High-Resolution X-ray Diffraction AnalysisDepartment of Biochemistry, University of Iowa1993

Initial Insights into its Molecular Basis

Early research revealed that this compound's defining feature is the insertion of a single glutamic acid residue into the alpha-globin chain. nih.gov This insertion occurs between proline-37(C2) and threonine-38(C3) of the alpha-chain. nih.gov

Several key molecular insights were established in the initial studies:

Genetic Basis: The insertion was traced to the addition of the triplet codon GAA into the mutant alpha-globin gene. A noteworthy finding was that in the normal alpha-globin gene cluster, the codon for glutamic acid is typically GAG, not GAA. This suggested a unique mutational event. nih.gov

Structural Accommodation: High-resolution X-ray diffraction analysis demonstrated that the inserted glutamic acid residue is accommodated within the protein's structure by causing a "bulge" in the C-helix of the alpha-subunit. nih.gov This localized distortion allows the protein to incorporate the extra amino acid without a more disruptive shift in the helical structure. nih.gov

Functional Consequences: The structural alteration in this compound has significant functional implications. The mutation is located at the critical alpha-1 beta-2 interface of the hemoglobin tetramer. This leads to a variant with a high oxygen affinity, reduced cooperativity (the efficiency with which hemoglobin binds and releases subsequent oxygen molecules), and a diminished Bohr effect (the relationship between pH and oxygen affinity). nih.gov

Molecular FeatureDescription
Mutation Type Insertion of a single amino acid
Affected Globin Chain Alpha-globin
Inserted Amino Acid Glutamic Acid
Location of Insertion Between Proline-37(C2) and Threonine-38(C3)
Genetic Alteration Insertion of the triplet codon GAA
Structural Impact Creates a bulge in the C-helix
Functional Effects High oxygen affinity, reduced cooperativity, reduced Bohr effect

Molecular Genetic Basis of Hemoglobin Catonsville

Alpha-Globin Gene Locus and Genomic Context

The genetic blueprint for the alpha-globin chains of hemoglobin is located on chromosome 16, specifically at band 16p13.3. uw.edu This region, known as the alpha-globin gene cluster, is approximately 30 kb in length and contains several genes and pseudogenes involved in alpha-globin production. nih.gov In a typical individual, there are four functional alpha-globin genes, arranged as two pairs of HBA2 and HBA1 genes on each copy of chromosome 16. uw.edunih.gov The HBA2 and HBA1 genes have identical coding sequences, though they differ in their untranslated regions and introns. nih.gov The expression of these genes is crucial for the synthesis of alpha-globin chains, which are essential components of hemoglobin from fetal life through adulthood. harvard.edu Mutations or deletions affecting these genes can lead to a group of genetic disorders known as alpha-thalassemia. ucsf.edumedlabsgroup.com

Specific Genetic Mutation: Insertion of Triplet Codon

The defining molecular characteristic of Hemoglobin Catonsville is the insertion of a three-nucleotide sequence, or triplet codon, into one of the alpha-globin genes. researchgate.netpsu.edu This in-frame insertion results in the addition of an extra amino acid into the alpha-globin protein chain, disrupting its normal structure.

Table 1: Details of the Genetic Mutation in this compound

FeatureDescription
Affected Gene Alpha-globin gene (HBA1 or HBA2)
Mutation Type Triplet codon insertion
Inserted Codon GAA
Encoded Amino Acid Glutamic Acid
Insertion Site Between codon 37 (Proline) and codon 38 (Threonine)

Analysis of the mutant alpha-globin gene at the nucleotide level confirms the insertion of the GAA codon. The normal sequence for codons 37 and 38 is CCC (proline) followed by ACC (threonine). psu.edu In the gene responsible for this compound, this sequence is altered to CCC GAA ACC. psu.edu This direct insertion of the three nucleotides maintains the reading frame of the gene, leading to the production of an alpha-globin chain that is one amino acid longer than the normal protein. researchgate.net Interestingly, the codon for glutamic acid present in the normal alpha-globin gene cluster is typically GAG, not GAA, highlighting a unique feature of the this compound mutation. researchgate.net

Table 2: Comparison of Normal and Mutant Alpha-Globin Nucleotide and Amino Acid Sequences

Sequence TypeNormal Alpha-GlobinThis compound
Codon Sequence ... CCC ACC ...... CCC GAA ACC ...
Amino Acid Sequence ... Pro - Thr ...... Pro - Glu - Thr ...

Proposed Mechanisms of Genetic Aberration

The unusual nature of the this compound mutation—an insertion of a single codon that is not the typical codon used for glutamic acid in the globin gene family—has led to specific hypotheses regarding its origin. researchgate.net

The leading hypothesis for the genetic origin of this compound is nonhomologous nonallelic gene conversion. researchgate.net Gene conversion is a process where a segment of genetic material is copied from one location and pasted into another, resulting in a sequence change. researchgate.net In this case, "nonallelic" signifies that the transfer of genetic information occurred between two different gene copies, not between two versions of the same gene. "Nonhomologous" suggests that the exchange was not based on extensive sequence similarity. The presence of the GAA codon, which is not the usual GAG codon for glutamic acid in the alpha-globin cluster, supports this hypothesis, as it may have been "copied" from a different, non-globin gene region of the genome and inserted into the alpha-globin gene. researchgate.net This type of genetic event is considered rare within this gene family. researchgate.net

While specific theoretical models for the this compound insertion are not extensively detailed, the event falls under the broader category of small insertion mutations in globin genes. Such insertions, along with deletions, can arise from errors during DNA replication or repair processes. One possible mechanism is "slipped-strand mispairing," where the DNA polymerase "slips" during replication, leading to the insertion or deletion of a small number of nucleotides. The specific sequences surrounding the insertion site in the alpha-globin gene may have properties that make them more susceptible to such events.

Structural Analysis and Conformational Aberrations in Hemoglobin Catonsville

Amino Acid Insertion: Residue and Precise Position (Glutamic Acid between Pro-37(C2)α and Thr-38(C3)α)

The defining molecular feature of Hemoglobin Catonsville is the insertion of a single amino acid residue into the α-globin chain. Specifically, a glutamic acid (Glu) residue is inserted between proline at position 37 (Pro-37α) and threonine at position 38 (Thr-38α). springernature.com These residues are located at the C2 and C3 positions of the C-helix, respectively. This insertion extends the α-chain by one amino acid, a modification that necessitates significant local structural rearrangement to be accommodated within the globin fold.

FeatureDescription
Hemoglobin Variant This compound
Affected Globin Chain α-chain
Type of Mutation Amino Acid Insertion
Inserted Residue Glutamic Acid (Glu)
Position of Insertion Between Pro-37(C2)α and Thr-38(C3)α

Localized Secondary Structural Modifications

The insertion of the glutamic acid residue directly disrupts the regular α-helical structure of the C-helix, leading to a series of localized conformational changes.

In a typical α-helix, hydrogen bonds form between the carbonyl oxygen of a residue (i) and the amide hydrogen of the residue at position i+4. To accommodate the extra amino acid, the C-helix of this compound undergoes a localized structural perturbation known as a 3(10) to α-helix bulge (3(10)→α bulge). springernature.com This bulge is a specific type of helical distortion where the regular hydrogen-bonding pattern is interrupted and then reformed, causing the helix to bulge outwards.

The bulge represents a localized interconversion between two different types of helical structures. A 3(10)-helix is a tighter, less stable helical conformation characterized by hydrogen bonds between residue 'i' and residue 'i+3'. The insertion in this compound forces a segment of the C-helix to adopt a 3(10)-helical geometry, which then transitions back into the standard α-helical structure. nih.govexplorationpub.comexplorationpub.com This transition is facilitated by a unique hydrogen bonding pattern where a single carbonyl oxygen atom acts as an acceptor for both a 3(10)-type (i to i+3) and an α-type (i to i+4) hydrogen bond, creating the characteristic bulge. nih.gov

The formation of the 3(10)→α bulge results in a significant distortion of the local helix geometry. The ideal α-helical structure is disrupted, causing a kink or deviation in the helical axis at the site of the insertion. This distortion alters the spatial orientation of the amino acid side chains in this region of the C-helix. The precise angles and bond lengths deviate from those of a standard α-helix, creating a structurally unique and localized non-uniformity within the secondary structure of the α-globin chain.

Structural ModificationDescriptionKey Feature
Bulge Formation A 3(10)→α bulge is generated in the C-helix. springernature.comAccommodation of the inserted glutamic acid.
Helical Interconversion Localized transition from α-helix to 3(10)-helix geometry and back. nih.govexplorationpub.comCreates a mixed helical character at the mutation site.
Geometric Distortion The linear axis of the C-helix is kinked.Alters the orientation of adjacent amino acid residues.

Impact on Hemoglobin Tetramer Quaternary Structure

The C-helix of the α-chain is a critical component of the α1β2 interface, which is the primary site of conformational change during oxygen binding and release—a region often referred to as the "switch" region. nih.gov The distortion caused by the glutamic acid insertion in this compound directly perturbs the delicate packing and network of atomic contacts at this crucial interface. nih.gov The bulge in the α1 C-helix alters its surface topology, leading to suboptimal interactions with the corresponding FG region of the β2 subunit. This perturbation of the α1β2 interface can affect the stability of the deoxy (T) and oxy (R) quaternary states and the allosteric transition between them, thereby impacting the hemoglobin molecule's oxygen-binding affinity. nih.govnih.gov

Implications for Overall Globin Fold Plasticity

The globin fold, characterized by a specific arrangement of eight alpha-helices, is a highly conserved structural motif across a vast range of species. Its primary role is to create a stable hydrophobic pocket that enfolds the heme group, essential for reversible oxygen binding. The study of hemoglobin variants, such as this compound, offers a unique window into the structural resilience and adaptive capacity—or plasticity—of this fundamental fold.

This compound is defined by a unique genetic mutation: the insertion of a single glutamate (B1630785) residue between proline-37α and threonine-38α in the α-globin chain. This insertion occurs within the C-helix, a region that is typically a highly conserved 3(10) helix in normal hemoglobin. The accommodation of an entire additional amino acid within a tightly packed helical segment is a significant structural challenge.

Table 1: Structural Impact of the Catonsville Mutation

FeatureNormal Hemoglobin (α-chain)This compound (α-chain)Structural Implication
MutationStandard sequence (Pro-37, Thr-38)Insertion of Glutamate between Pro-37 and Thr-38Introduces an additional amino acid into the C-helix.
Helical Structure at C-helixConserved 3(10) helixFormation of a 3(10)→α bulgeLocalized conformational change to accommodate the inserted residue. proteopedia.org
Overall Globin FoldConserved "three-over-three" α-helical sandwichMaintained "three-over-three" α-helical sandwichDemonstrates the plasticity and resilience of the globin fold.

Contributions of High-Resolution X-ray Diffraction Analysis to Structural Elucidation

The precise understanding of the conformational aberrations in this compound is largely attributable to the application of high-resolution X-ray diffraction analysis. This powerful technique has been fundamental in moving from the theoretical prediction of protein structures to their empirical, near-atomic level determination. For hemoglobin and its variants, X-ray crystallography has been the cornerstone for elucidating structure-function relationships. springernature.com

In the case of this compound, X-ray diffraction studies were essential for resolving the exact structural consequences of the glutamate insertion. By crystallizing the variant protein and analyzing the diffraction pattern of X-rays passed through the crystal, researchers were able to construct a detailed three-dimensional electron density map of the molecule. proteopedia.orgebi.ac.uk

This high-resolution data provided unequivocal evidence for the 3(10)→α bulge, showing precisely how the polypeptide backbone deviates from its normal path to incorporate the additional residue. proteopedia.org The analysis allowed for the measurement of bond angles, distances between atoms, and the specific hydrogen-bonding patterns that stabilize this novel helical bulge. Without the atomic-level detail afforded by this technique, the mechanism of insertion accommodation would have remained speculative. The crystallographic data, available through the Protein Data Bank (PDB ID: 1bz0), serves as a definitive structural record of this unique hemoglobin variant. ebi.ac.uk

Table 2: Crystallographic Data for this compound

ParameterValue
MethodX-ray Diffraction
PDB ID1bz0 ebi.ac.uk
ResolutionData not explicitly available in summary, but sufficient for detailed structural analysis of the helical bulge.
Key FindingDirect observation of a 3(10)→α bulge in the C-helix of the α-subunits. proteopedia.orgebi.ac.uk
SignificanceProvided the first structural evidence of the "bulge" mechanism for accommodating an amino acid insertion within a protein helix.

Molecular Functional Characterization of Hemoglobin Catonsville

Oxygen Binding Equilibrium and Affinity Changes

The clinical implication of such high affinity is a leftward shift in the oxygen-hemoglobin dissociation curve. This shift signifies that at any given partial pressure of oxygen, a higher percentage of Hemoglobin Catonsville will be saturated with oxygen compared to HbA. While this ensures efficient oxygen uptake in the lungs, it can potentially lead to reduced oxygen delivery to peripheral tissues, a condition that can be compensated for by physiological responses.

Table 1: Oxygen Affinity of this compound compared to Hemoglobin A

Hemoglobin Variant P50 (mm Hg) Oxygen Affinity
Hemoglobin A (Normal) ~26-27 Normal

Note: Specific quantitative data for this compound is not available in the reviewed sources.

Cooperative Binding Mechanisms and Allosteric Modulation

The binding of oxygen to hemoglobin is a cooperative process, meaning that the binding of one oxygen molecule to a heme group within the tetramer increases the affinity of the remaining heme groups for oxygen. This cooperativity is crucial for efficient oxygen transport.

Analysis of Reduced Cooperativity

This compound is characterized by reduced cooperativity in oxygen binding. hmdb.ca This reduction is quantified by the Hill coefficient (n), which for normal hemoglobin is approximately 2.8. maastrichtuniversity.nlbemoacademicconsulting.com A lower Hill coefficient indicates a less pronounced sigmoidal shape of the oxygen-binding curve, approaching a more hyperbolic curve characteristic of non-cooperative binding. The available literature consistently reports "reduced cooperativity" for this compound, although the specific Hill coefficient is not cited in the accessible abstracts. hmdb.ca This reduced cooperativity implies that the allosteric communication between the subunits of the hemoglobin tetramer is impaired.

Table 2: Cooperativity of this compound

Hemoglobin Variant Hill Coefficient (n) Degree of Cooperativity
Hemoglobin A (Normal) ~2.8 Positive

Note: Specific quantitative data for this compound is not available in the reviewed sources.

Altered Bohr Effect and its Molecular Underpinnings

The Bohr effect describes the inverse relationship between hemoglobin's oxygen affinity and the acidity (pH) and concentration of carbon dioxide in the blood. reddit.comwikipedia.org A decrease in pH (more acidic environment), as found in metabolically active tissues, promotes the release of oxygen from hemoglobin. This compound exhibits a reduced Bohr effect, meaning its oxygen affinity is less sensitive to changes in pH. hmdb.ca This blunted response would further compromise oxygen delivery to tissues that have a high metabolic rate and consequently a lower pH.

The molecular basis for the altered Bohr effect in this compound is linked to the structural changes induced by the mutation. The insertion of a glutamic acid residue likely disrupts the intricate network of salt bridges and hydrogen bonds that are crucial for the conformational changes associated with the Bohr effect. These structural perturbations can alter the pKa values of key amino acid residues involved in proton binding, thereby diminishing the pH-dependent regulation of oxygen affinity.

Structural Basis of Observed Functional Abnormalities

The underlying cause of the functional abnormalities in this compound is a unique genetic mutation. This mutation involves the insertion of a glutamic acid residue between proline at position 37 and threonine at position 38 of the α-globin chain. hmdb.camaastrichtuniversity.nl This insertion occurs within the C-helix of the α-subunit.

High-resolution X-ray diffraction analysis has revealed that this inserted glutamate (B1630785) residue is accommodated by forming a bulge in the helix. proteopedia.orgacs.org This structural perturbation converts one turn of the C-helix from a 3(10) helix to an α-helix-like geometry. proteopedia.org The C-helix and the preceding B-helix are critical for the structural integrity of the hemoglobin molecule and are involved in the allosteric transitions between the low-affinity (T) and high-affinity (R) states. The disruption of this region by the inserted residue is the direct cause of the observed increase in oxygen affinity and reduction in cooperativity and the Bohr effect. The structural changes likely favor the R-state conformation, which has a higher affinity for oxygen, and impede the transition to the T-state, which is necessary for efficient oxygen release.

Molecular Instability and Aggregation Propensity

In addition to its altered oxygen-binding properties, this compound is also characterized by molecular instability. hmdb.ca Unstable hemoglobins (B146990) have a tendency to denature and precipitate within red blood cells, forming inclusions known as Heinz bodies. This instability can lead to premature destruction of red blood cells (hemolysis) and result in hemolytic anemia.

The insertion of the charged glutamic acid residue into a helical segment of the α-globin chain likely disrupts the normal folding and packing of the polypeptide chain. This can expose hydrophobic regions that are normally buried within the protein's interior, leading to aggregation and precipitation. The instability of this compound contributes to its clinical phenotype, which can include mild erythrocytosis, reticulocytosis, and hemolytic episodes. hmdb.ca

Advanced Research Methodologies for Studying Hemoglobin Catonsville

Protein Chemistry Techniques

Protein chemistry techniques are fundamental in characterizing the primary structure of Hemoglobin Catonsville, providing direct evidence of the amino acid insertion.

Peptide Mapping and Tryptic Digestion Analysis

Peptide mapping, often coupled with tryptic digestion, is a powerful technique to pinpoint alterations in the primary structure of a protein. nih.gov In this process, the protein is cleaved into smaller peptide fragments by a specific protease, most commonly trypsin, which cleaves C-terminal to lysine (B10760008) and arginine residues. researchgate.netfrontiersin.org These resulting peptides are then separated, typically by high-performance liquid chromatography (HPLC), creating a unique "peptide map" or fingerprint of the protein. nih.govaphl.org

For this compound, tryptic digestion of the isolated α-globin chain would produce a set of peptides. The insertion of a glutamic acid residue between positions 37 and 38 would alter the mass and chromatographic behavior of the tryptic peptide that encompasses this region. Mass spectrometry analysis of the HPLC-separated peptides would reveal a peptide with a mass increase corresponding to the mass of a glutamic acid residue (129 Da) compared to the equivalent peptide from normal hemoglobin A. thermofisher.cnresearchgate.netnih.gov This altered peptide provides definitive evidence of the insertion mutation.

Below is a hypothetical table illustrating the expected change in the tryptic peptide containing the this compound mutation.

Tryptic Peptide (Normal HbA α-chain)SequenceMass (Da)Tryptic Peptide (Hb Catonsville α-chain)SequenceMass (Da)
αT-5WGK375.2αT-5WGK375.2
αT-6 VADALTNAV... ... αT-6 (mutant) VADAL-Glu-TNAV... ... + 129
αT-7......αT-7......

Note: The exact sequence and mass of the αT-6 peptide would depend on the precise cleavage sites of trypsin.

Amino Acid Composition and Sequence Determination

Amino acid analysis provides the relative abundance of each amino acid in a protein. researchgate.net While this technique might not be sensitive enough on its own to definitively identify a single amino acid insertion in a large protein like hemoglobin, it can provide supporting evidence. For this compound, a slight increase in the proportion of glutamic acid in the α-globin chain might be detectable. google.com

More definitively, Edman degradation sequencing of the purified, altered tryptic peptide identified through peptide mapping would directly determine the amino acid sequence. This classical method sequentially removes one amino acid at a time from the N-terminus of the peptide, which is then identified. This would unambiguously confirm the sequence ...Pro-Glu-Thr... at positions 37, 37a, and 38 of the α-chain, solidifying the nature of the this compound mutation. researchgate.net

Nucleic Acid-Based Methodologies

Nucleic acid-based techniques are essential for identifying the genetic basis of hemoglobin variants like Catonsville, offering a more direct and often more rapid diagnostic approach.

Polymerase Chain Reaction (PCR) Amplification of Variant Globin Genes

Polymerase Chain Reaction (PCR) is a technique used to amplify specific segments of DNA. cincinnatichildrens.orgnih.gov To study this compound, DNA is first extracted from the individual's blood sample. Primers, short single-stranded DNA sequences, are designed to flank the region of the α-globin gene (HBA1 or HBA2) where the mutation is located. researchgate.nethaematologica.org These primers allow for the selective amplification of this target DNA sequence, generating millions of copies for further analysis. mdpi.com Given the insertion nature of the this compound mutation, the PCR product amplified from the mutant allele would be slightly larger than the product from the normal allele, a difference that could potentially be visualized by high-resolution gel electrophoresis.

A hypothetical table of primers for the amplification of the relevant region of the HBA1 gene is provided below.

Primer NameSequence (5' to 3')Target Region
HBA1-Fwd(Example) GCAAGCTAGCTAGCTAGCTAExon 2 of HBA1 gene
HBA1-Rev(Example) GCTAGCTAGCTAGCTAGCGAExon 2 of HBA1 gene

DNA Sequencing for Mutation Confirmation

The definitive confirmation of the mutation at the genetic level is achieved through DNA sequencing of the amplified PCR product. researchgate.netbiomedpharmajournal.org Sanger sequencing is a commonly used method for this purpose. acs.org The sequencing results of the amplified DNA from an individual with this compound would reveal the insertion of the three nucleotides (e.g., GAG) that code for glutamic acid within the sequence of the α-globin gene. This provides a direct and unambiguous confirmation of the genetic basis of the hemoglobin variant. dntb.gov.ua

Advanced Spectroscopic and Structural Biology Approaches

Advanced techniques in spectroscopy and structural biology provide invaluable insights into the three-dimensional structure of this compound and how the insertion mutation affects its conformation and function.

The most definitive study of this compound's structure comes from high-resolution X-ray crystallography. aphl.orgnih.govnih.gov A seminal study by Kavanaugh et al. (1993) elucidated the crystal structure of deoxythis compound. Their findings were crucial in understanding how a protein helix can accommodate an inserted residue.

Structural Feature Normal Hemoglobin A (α-chain C-helix) This compound (α-chain C-helix)
Helical GeometryPrimarily α-helicalContains a 310- to α-helical bulge
Residue Position 37ProlineProline
Residue Position 37a-Glutamic Acid
Residue Position 38ThreonineThreonine
Overall ConformationRegular, stable helixLocalized distortion and bulge

While X-ray crystallography has provided the most detailed structural information, other spectroscopic techniques such as circular dichroism (CD) and Raman spectroscopy could offer complementary insights into the secondary structure and heme environment of this compound in solution. researchgate.netnih.govgoogle.comresearchgate.net CD spectroscopy is particularly sensitive to changes in the α-helical content of proteins, and studies on this compound would likely show subtle alterations in the CD spectrum corresponding to the disruption of the C-helix. researchgate.netnih.govgoogle.comresearchgate.net Raman spectroscopy can probe the vibrational modes of the heme group and its surrounding amino acid residues, potentially revealing changes in the heme pocket environment induced by the distal insertion mutation. nih.govthermofisher.cnnih.govNuclear Magnetic Resonance (NMR) spectroscopy could also be employed to study the solution structure and dynamics of this compound, providing information on the local environment of specific amino acid residues and how they are affected by the mutation. haematologica.org

Chromatographic and Electrophoretic Separation Techniques for Research

The detection, isolation, and quantification of this compound rely on a suite of advanced separation techniques. These methods exploit subtle differences in the physicochemical properties of hemoglobin variants, such as charge, size, and isoelectric point, to achieve effective separation.

High-Performance Liquid Chromatography (HPLC), particularly cation-exchange HPLC, is a cornerstone method for the detection and presumptive identification of hemoglobin variants. springernature.comnih.gov The technique separates different hemoglobins (B146990) based on their interaction with a charged stationary phase. learnhaem.com Hemoglobins are eluted from the column using a salt or pH gradient, and their retention time is a key characteristic for identification.

Elution Characteristics:

Expected Retention Time: Consequently, this compound is expected to have a shorter retention time than Hemoglobin A and would likely elute in a window with other fast-moving variants. Definitive identification requires correlation with other methods. testcatalog.org

Automated HPLC systems provide superior resolution, rapid analysis, and accurate quantification of hemoglobin fractions, making them ideal for large-scale screening and research. nih.gov

Technique Principle of Separation Expected Behavior of Hb Catonsville Reference
Cation-Exchange HPLCDifferential binding to a positively charged column based on protein surface charge.Weaker binding than HbA, resulting in a shorter retention time (faster elution). springernature.comlearnhaem.com

Isoelectric focusing is a high-resolution electrophoretic technique that separates proteins based on their isoelectric point (pI)—the pH at which a protein has no net electrical charge. nih.gov In IEF, proteins migrate through a pH gradient until they reach the point where their net charge is zero, at which position they stop moving.

Application to this compound:

High Resolution: IEF offers superior resolution compared to conventional electrophoresis and can distinguish between variants with very small differences in their pI. bohrium.com

Characterization: This difference in pI allows IEF to effectively resolve this compound from Hemoglobin A and other common variants, making it an excellent tool for its characterization and identification. nih.govnih.gov The technique is sensitive enough for both screening and detailed analysis of purified samples. bohrium.com

Capillary Electrophoresis (CE) is a modern, automated separation technique that utilizes a narrow capillary to separate molecules based on their electrophoretic mobility in an electric field. unl.edu It offers rapid analysis, high efficiency, and requires only very small sample volumes. nih.gov

CE for this compound:

Separation Principle: In Capillary Zone Electrophoresis (CZE), a common mode of CE, separation occurs based on the charge-to-mass ratio of the analytes. researchgate.net Hemoglobin variants migrate at different rates through the capillary under the influence of the electric field and the electro-osmotic flow. nih.gov

Migration Pattern: Due to the additional negative charge from the inserted glutamic acid, this compound would exhibit a different electrophoretic mobility than Hemoglobin A, allowing for its separation and detection.

Complementary Method: CE is often used in tandem with HPLC for comprehensive hemoglobinopathy screening, as the two methods provide complementary separation selectivities. researchgate.net Expressing the migration of variants relative to an internal standard like HbA₂ can improve the precision and reproducibility of CE analysis. researchgate.net

Technique Separation Based On Advantage for Hb Catonsville Analysis Reference
Isoelectric Focusing (IEF)Isoelectric Point (pI)High resolution, ability to separate variants with slight charge differences. nih.govbohrium.com
Capillary Electrophoresis (CE)Electrophoretic mobility (charge-to-mass ratio)Rapid, automated, high-throughput analysis. unl.edunih.gov

Theoretical Implications and Broader Contributions to Protein Science and Genetics

Insights into Protein Structural Plasticity and Accommodation of Insertions/Deletions in Helices

The defining feature of Hemoglobin Catonsville is the insertion of a glutamic acid residue between proline at position 37 and threonine at position 38 of the α-globin chain. This insertion occurs within an α-helix, a common and critical secondary structural element in proteins. The accommodation of this additional residue provides a remarkable case study in the structural plasticity of proteins.

This phenomenon is not unique to this compound and has been observed in other proteins, such as staphylococcal nuclease, where insertions can lead to similar helical bulges or "aneurisms". nih.gov These findings underscore the inherent flexibility of protein structures and their ability to adapt to significant changes in the primary amino acid sequence. The study of such variants provides crucial data for understanding the principles of protein folding and for the development of protein design and engineering strategies.

Table 1: Structural Accommodation of Insertions in Helical Segments

ProteinMutation/InsertionStructural ConsequenceReference
This compound Insertion of Glu between α37(Pro) and α38(Thr)Formation of a 310-helix bulge acs.org
Staphylococcal Nuclease Insertion mutantα-aneurism (helical bulge) nih.gov

Advancements in Understanding Gene Conversion and Globin Gene Evolution

The evolution of the globin gene family is a classic example of gene duplication and subsequent divergence, leading to the specialized functions of different hemoglobin chains (e.g., α, β, γ, δ, ε, ζ). nih.govnih.govunl.eduwustl.eduresearchgate.net Gene conversion, a process of non-reciprocal genetic exchange between similar sequences, is also recognized as a significant mechanism for generating diversity and maintaining similarity among duplicated genes. nih.govnih.gov

While there is no direct evidence in the available literature to suggest that gene conversion was the specific mechanism that gave rise to the insertion in this compound, the existence of such a rare and complex mutation provides a tangible example of the types of genetic events that can occur and potentially be spread through a population. The insertion of a GAA codon (for glutamic acid) between existing codons highlights the dynamic nature of gene evolution beyond simple point mutations. psu.edu

The study of how such a novel insertion arose and its subsequent fate in the human gene pool can inform our understanding of:

The frequency and nature of complex mutational events: Moving beyond single nucleotide polymorphisms to include insertions and deletions.

The role of genetic drift and selection: How a rare variant with altered functional properties might persist or be eliminated from a population.

Homogenization and diversification of gene families: How processes like gene conversion can either spread a new sequence variant between paralogous genes or contribute to their functional divergence. nih.govnih.gov

This compound, as a naturally occurring insertion mutant, serves as a valuable data point for evolutionary biologists modeling the mechanisms that shape gene family evolution.

General Principles of Hemoglobin Allostery and Structure-Function Relationships

Hemoglobin's primary function of oxygen transport is finely tuned by allosteric regulation, where the binding of oxygen to one heme group influences the affinity of the other heme groups for oxygen (cooperativity). jackwestin.compurdue.edunih.govlibretexts.orgnih.govcmu.educsun.edumdpi.com This allosteric control is also modulated by other factors such as pH (Bohr effect) and 2,3-bisphosphoglycerate (B1242519) (2,3-BPG). nih.govlibretexts.org The study of hemoglobin variants with altered structures provides invaluable insights into the molecular basis of these allosteric mechanisms.

This compound exhibits distinct functional properties that directly correlate with its unique structural perturbation. Functional studies have demonstrated that this variant has an increased affinity for oxygen, but with reduced cooperativity and a diminished Bohr effect. psu.edu

These functional alterations can be rationalized by the structural changes induced by the glutamic acid insertion:

Reduced Cooperativity: The structural bulge could interfere with the conformational changes that are transmitted between subunits upon oxygen binding. This disruption in the communication between subunits would lead to a decrease in the cooperativity of oxygen binding.

Reduced Bohr Effect: The Bohr effect is largely dependent on the protonation state of specific histidine residues, whose pKa values are sensitive to the conformational transition between the T and R states. The structural changes in this compound may alter the local environment of these residues, thereby reducing the pH sensitivity of oxygen binding.

By providing a clear example of how a specific structural change leads to predictable functional consequences, this compound reinforces our understanding of the delicate interplay between protein structure and allosteric regulation.

Table 2: Functional Properties of this compound

Functional ParameterObservation in this compoundImplication for AllosteryReference
Oxygen Affinity IncreasedShift in T-to-R equilibrium towards the R state psu.edu
Cooperativity ReducedDisruption of inter-subunit communication psu.edu
Bohr Effect ReducedAlteration of the local environment of key residues psu.edu

This compound as a Prototype for Rare Variant Analysis

The identification and characterization of rare hemoglobin variants like this compound serve as a practical model for the development and application of analytical techniques in hematology and clinical chemistry. researchgate.netnih.govlcms.czresearchgate.netdiapharma.com The process of discovering and characterizing such a variant typically involves a multi-step approach that has become a standard in the field.

Initial Screening: Routine hematological analysis might reveal abnormalities such as mild erythrocytosis or hemolytic episodes, prompting further investigation. psu.edu

Protein-Level Analysis: Techniques like electrophoresis and high-performance liquid chromatography (HPLC) are employed to separate and quantify hemoglobin variants. This compound, for instance, exhibits distinct migratory patterns in these assays. It moves faster than normal Hemoglobin A (HbA) on electrophoresis at alkaline pH and elutes more rapidly from a cation-exchange HPLC column. psu.edu

Structural Characterization: Once a variant is detected, more sophisticated techniques are used for its structural elucidation. For this compound, this involved tryptic digestion of the abnormal α-chain, followed by separation of the resulting peptides by reverse-phase HPLC and subsequent amino acid sequencing. psu.edu

Genetic Analysis: Finally, DNA analysis is used to confirm the mutation at the genetic level. In the case of this compound, this revealed the insertion of the GAA codon in the α-globin gene. psu.edu

This systematic workflow, from initial suspicion to precise molecular characterization, makes this compound an excellent case study for training and for the validation of new diagnostic technologies. The challenges posed by rare variants, including those with unusual mutations like insertions, drive the innovation of more sensitive and specific analytical methods, such as mass spectrometry and advanced DNA sequencing techniques. researchgate.netlcms.cz

Table 3: Analytical Characteristics of this compound

Analytical TechniqueObservation for this compoundReference
Electrophoresis (alkaline pH) Moves faster than Hemoglobin A psu.edu
Cation-Exchange HPLC Elutes faster than Hemoglobin A psu.edu
Peptide Analysis Identification of an abnormal tryptic peptide psu.edu
DNA Sequencing Insertion of a GAA codon in the α-globin gene psu.edu

Comparative Analysis with Other Hemoglobin Variants

Comparison with Other Insertion Variants of Hemoglobin

Hemoglobin Catonsville is a prime example of a hemoglobinopathy arising from an insertion mutation. This class of variants is relatively rare compared to those caused by point mutations. A notable example for comparison is Hemoglobin Grady. nih.govpnas.orgpnas.org

The primary distinction between this compound and Hemoglobin Grady lies in the nature and location of the inserted amino acid residues. This compound results from the insertion of a single glutamic acid residue between proline at position 37 and threonine at position 38 of the alpha-globin chain. In contrast, Hemoglobin Grady is characterized by the insertion of three amino acid residues (glutamic acid, phenylalanine, and threonine) as a repeat of the existing sequence at positions 116-118 of the alpha-globin chain. nih.govpnas.orgpnas.org This difference in the length and composition of the inserted segment contributes to their varying molecular stabilities and clinical presentations.

While both are alpha-chain variants, their functional consequences differ. This compound is known for its instability, leading to hemolytic episodes. It also exhibits increased oxygen affinity, a reduced Bohr effect, and decreased cooperativity. Conversely, Hemoglobin Grady is functionally and physicochemically not significantly altered, and individuals with this variant typically present with normal hematological data. nih.govpnas.orgpnas.org

Table 1: Comparison of this compound and Hemoglobin Grady
FeatureThis compoundHemoglobin Grady
Mutation TypeInsertionInsertion (Tandem Duplication)
Affected Globin ChainAlphaAlpha
Genetic AlterationInsertion of GAA between codons 37 (Pro) and 38 (Thr)Tandem duplication of nine base pairs, leading to the insertion of Glu-Phe-Thr
Amino Acid ChangeInsertion of Glutamic AcidInsertion of Glutamic Acid, Phenylalanine, Threonine
Molecular StabilityUnstableStable
Oxygen AffinityIncreasedNormal
Clinical PresentationMild erythrocytosis, reticulocytosis, hemolytic episodesAsymptomatic, normal hematology

Contrast with Hemoglobin Variants Arising from Point Mutations and Deletions

The majority of hemoglobin variants are the result of point mutations, which involve the substitution of a single nucleotide, leading to a single amino acid replacement in the globin chain. oncohemakey.com Well-known examples include Hemoglobin S, Hemoglobin C, and Hemoglobin E. wikipedia.orgucsf.eduorpha.netnih.govwikipedia.orgnih.govwa.govrochester.edumedicalnewstoday.comgpnotebook.comwa.govmedscape.commedscape.comwikipedia.orgcdc.gov Deletion variants, such as Hemoglobin Gun Hill, Hemoglobin Freiburg, and Hemoglobin Leiden, involve the loss of one or more amino acids. semanticscholar.orgnih.govnih.govnih.govhaematologica.orgnih.govresearchgate.netresearchgate.netnih.gov

This compound, with its insertion of an entire amino acid, presents a stark contrast to these more common variants. Point mutations, like the glutamic acid to valine substitution at position 6 of the beta-globin chain in Hemoglobin S, alter the physicochemical properties of the hemoglobin molecule, leading to polymerization under deoxygenated conditions and the characteristic sickling of red blood cells. gpnotebook.commedscape.comwikipedia.orgcdc.gov Similarly, the glutamic acid to lysine (B10760008) substitution at the same position in Hemoglobin C, and at position 26 in Hemoglobin E, results in milder hemolytic anemias. wikipedia.orgucsf.eduorpha.netnih.govwikipedia.orgnih.govwa.govmedicalnewstoday.comwa.govmedscape.com

Deletion variants also have profound structural and functional consequences. For instance, Hemoglobin Gun Hill has a deletion of five amino acid residues in the beta-globin chain, which impairs heme-globin binding and results in a hemoglobin molecule with only half the expected number of heme groups. nih.govnih.govhaematologica.org Hemoglobin Freiburg is characterized by the deletion of a single valine residue at position 23 of the beta-globin chain, and Hemoglobin Leiden involves the deletion of a glutamic acid at position 6 or 7 of the beta-globin chain. semanticscholar.orgnih.govnih.govresearchgate.netnih.gov These deletions often lead to significant instability of the hemoglobin molecule.

Table 2: Comparison of this compound with Point Mutation and Deletion Variants
FeatureThis compound (Insertion)Hemoglobin S (Point Mutation)Hemoglobin Gun Hill (Deletion)
Genetic MechanismInsertion of a codonSingle nucleotide substitutionDeletion of five codons
Affected Globin ChainAlphaBetaBeta
Specific AlterationInsertion of Glutamic Acidβ6 Glu → ValDeletion of 5 amino acids (β91-95)
Primary Molecular ConsequenceChain elongation and altered foldingPolymerization under hypoxiaImpaired heme binding, instability
Clinical SyndromeUnstable hemoglobin, mild hemolytic anemiaSickle cell anemiaChronic hemolytic anemia

Molecular Characteristics of Unstable Hemoglobin Variants: Shared and Unique Aspects

Unstable hemoglobin variants, a group to which this compound belongs, are characterized by their propensity to denature and precipitate within red blood cells, forming inclusions known as Heinz bodies. dynamed.com This instability can arise from several molecular mechanisms.

Shared Aspects: A common feature of many unstable hemoglobins (B146990) is the disruption of the normal secondary or tertiary structure of the globin chain. This can be due to:

Introduction of a proline residue into an alpha-helical segment: Proline disrupts the helical structure, leading to instability.

Substitution of a nonpolar amino acid with a polar one in the hydrophobic interior of the molecule: This allows water to enter, disrupting the protein's structure.

Alterations in the heme pocket: Changes in the amino acids surrounding the heme group can weaken its binding, leading to heme loss and subsequent globin chain precipitation. dynamed.com

Unique Aspects of this compound and Other Unstable Variants:

This compound: The insertion of a charged amino acid, glutamic acid, into the alpha-globin chain likely disrupts the local secondary structure and introduces electrostatic repulsion, leading to instability.

Hemoglobin Köln: This common unstable variant results from the substitution of valine with methionine at position 98 of the beta-globin chain. frontiersin.orgnih.govresearchgate.nethtct.com.brresearchgate.net This substitution is near the heme pocket and is thought to weaken the interaction between the globin chain and the heme group, leading to heme depletion and instability. frontiersin.orgnih.gov

Hemoglobin Zurich: In this variant, the distal histidine at position 63 of the beta-globin chain is replaced by arginine. htct.com.brstorymd.com This substitution enlarges the heme pocket, making the hemoglobin more susceptible to oxidation and precipitation, particularly in the presence of oxidant drugs. storymd.com

Table 3: Molecular Basis of Instability in Selected Hemoglobin Variants
Hemoglobin VariantAmino Acid AlterationMolecular Mechanism of Instability
This compoundInsertion of Glu in α-chainDisruption of local secondary structure and introduction of a charged residue
Hemoglobin Kölnβ98 Val → MetWeakened heme-globin interaction, leading to heme loss
Hemoglobin Zurichβ63 His → ArgEnlargement of the heme pocket, increased susceptibility to oxidation

Implications for the Academic Classification and Nomenclature of Hemoglobinopathies

The classification of hemoglobinopathies is primarily based on the clinical phenotype and the underlying genetic defect. wikipedia.orgnih.govnih.govnih.govnih.gov Hemoglobin variants are broadly categorized as structural variants (qualitative defects) or thalassemias (quantitative defects). oncohemakey.comnih.govnih.gov Structural variants are further subdivided based on their clinical effects, such as sickling syndromes, unstable hemoglobins, and variants with altered oxygen affinity. nih.gov

The nomenclature of hemoglobin variants traditionally follows a convention of being named after the geographic location of their discovery. medscape.comdynamed.com However, a more formal scientific designation includes the affected globin chain, the position of the alteration, and the specific amino acid change. For deletions and insertions, the nomenclature specifies the affected residue(s).

The case of this compound highlights the importance of molecular characterization in the precise classification of hemoglobinopathies. While its clinical presentation places it within the category of unstable hemoglobin variants, its underlying genetic mechanism—an in-frame insertion of a single amino acid—distinguishes it from the more common point mutations and deletions. This specific type of mutation underscores the genetic heterogeneity of hemoglobinopathies.

The academic classification system is continually refined as new variants with unique molecular mechanisms are discovered. The detailed characterization of variants like this compound contributes to a more nuanced understanding of the structure-function relationships of hemoglobin and the pathophysiology of hemoglobin disorders. It also emphasizes the need for a classification system that incorporates not only the clinical phenotype but also the specific nature of the genetic lesion.

Q & A

Q. Assays :

  • Oxygen-binding assays using tonometry.
  • Stability tests (thermal or chemical denaturation with urea).
  • Allosteric effector studies (e.g., 2,3-DPG modulation).

Data Validation : Replicate experiments ≥3 times; use ANOVA for statistical significance .

Q. How can researchers resolve contradictions between structural data and functional observations in this compound studies?

  • Methodological Answer : Contradictions (e.g., preserved oxygen affinity despite structural disruption) require multi-method validation:
  • Molecular Dynamics (MD) Simulations : To assess dynamic behavior of the mutated region.
  • Nuclear Magnetic Resonance (NMR) : For solution-state structural insights complementary to X-ray data.
  • Functional Cross-Verification : Compare kinetic data across labs using standardized protocols (e.g., International Council for Standardization in Haematology guidelines) .

Q. What strategies are effective for integrating this compound findings into broader research on hemoglobinopathies?

  • Methodological Answer :
  • Systematic Reviews : Use PRISMA guidelines to synthesize data from PubMed/MEDLINE and EMBASE, focusing on mutations at α1β1 interfaces.
  • Meta-Analysis : Pool oxygen affinity data (P50 values) from studies like Kavanaugh et al. (1993) and Baudin-Chich (1988) to identify trends.
  • Mechanistic Modeling : Link structural perturbations to clinical phenotypes using tools like PyMOL or Rosetta .

Methodological Resources

  • Structural Analysis : X-ray crystallography (PDB ID referenced in Kavanaugh et al., 1993) .
  • Functional Assays : Protocols from Hematology in Practice (F.A. Davis, 2024) for oxygen-binding kinetics .
  • Data Synthesis : Follow scoping study frameworks (Arksey & O’Malley, 2005) to map literature gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.